2,2-Dipropyl-1,3-propanediol

thermal properties isomer comparison symmetry-structure relationships

2,2-Dipropyl-1,3-propanediol (DPPD) is a C9 symmetrical geminal diol with two n-propyl substituents at the 2‑position of a 1,3-propanediol backbone. It belongs to the 2,2-dialkyl-1,3-propanediol family, a class widely employed as monomers for polyesters, polycarbonates, and polyether diols, as well as extractants for boric acid.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 24765-54-6
Cat. No. B1355329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dipropyl-1,3-propanediol
CAS24765-54-6
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCC(CCC)(CO)CO
InChIInChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3
InChIKeyVDSSCEGRDWUQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dipropyl-1,3-propanediol (CAS 24765-54-6): Core Physicochemical and Structural Identity for Procurement Decisions


2,2-Dipropyl-1,3-propanediol (DPPD) is a C9 symmetrical geminal diol with two n-propyl substituents at the 2‑position of a 1,3-propanediol backbone . It belongs to the 2,2-dialkyl-1,3-propanediol family, a class widely employed as monomers for polyesters, polycarbonates, and polyether diols, as well as extractants for boric acid [1]. Its molecular symmetry, nine‑carbon framework, and predicted logP of 1.56 distinguish it from both shorter‑chain and longer‑chain homologues, as well as from its unsymmetrical isomer, creating specific procurement‑relevant differentiation in melting behavior, extraction selectivity, and derived polymer properties [2].

Why 2,2-Dipropyl-1,3-propanediol Cannot Be Replaced by Arbitrary 1,3-Diols in Critical Specifications


Generic substitution within the 2,2-dialkyl-1,3-propanediol family is precluded by quantifiable differences in melting point, symmetry, and carbon‑chain length that control extraction equilibrium, polymer glass‑transition temperature, and processability. Even the constitutional isomer 2-ethyl-2-butyl-1,3-propanediol—identical in molecular weight (160.25 g/mol) and formula (C₉H₂₀O₂)—exhibits a melting point 16–17 °C lower than DPPD [1], while increasing the alkyl chain to dibutyl drops the melting point to 41–43 °C and alters the logP substantially [2]. For boron‑extraction applications, the extraction capacity of 1,3‑diols is sharply peaked at 8–9 carbon atoms, meaning that both shorter and longer homologues deliver sub‑optimal distribution coefficients [3]. These concrete property gaps mean that substituting DPPD without requalification risks batch failure in thermal processing, extraction yield, or polymer Tg specification.

2,2-Dipropyl-1,3-propanediol: Quantitative Evidence for Differentiated Selection Against Closest Analogs


Symmetry-Driven Melting Point Advantage Over the Unsymmetrical Isomer 2-Ethyl-2-butyl-1,3-propanediol

2,2-Dipropyl-1,3-propanediol (symmetrical, C₂v-like) exhibits a melting point of 60–61 °C , which is approximately 16–17 °C higher than that of its constitutional isomer 2-ethyl-2-butyl-1,3-propanediol (43.8 °C) [1], despite both possessing identical molecular formula (C₉H₂₀O₂) and molecular weight (160.25 g/mol). The higher melting point of DPPD reflects stronger crystal‑lattice packing allowed by symmetrical n‑propyl substitution, translating into a solid physical form at ambient temperature versus the near‑ambient melting character of the unsymmetrical isomer. This difference directly impacts handling, storage, and melt‑processing feasibility.

thermal properties isomer comparison symmetry-structure relationships

Position in the 2,2-Dialkyl-1,3-propanediol Homologous Series: Melting Point vs. Lower and Higher Homologues

Within the homologous series of symmetrical 2,2-di-n-alkyl-1,3-propanediols, DPPD occupies a distinct intermediate position. Its melting point of 60–61 °C is substantially lower than that of 2,2-dimethyl-1,3-propanediol (neopentyl glycol, mp ~127 °C) [1], yet approximately 18–20 °C higher than 2,2-dibutyl-1,3-propanediol (mp 41–43 °C) [2]. The diethyl homologue (2,2-diethyl-1,3-propanediol) melts at 59–61 °C and is nearly indistinguishable by melting point alone; however, the additional two methylene units in DPPD provide increased side‑chain volume (molar refractivity 46.8 vs. 37.7 cm³ calc.) and a higher predicted logP (1.56 vs. ~0.9 for diethyl), which are relevant when tuning hydrophobicity and free volume in derived polyesters or polycarbonates.

homologous series thermal analysis polymer monomer selection

Boron Extraction: Validated Analytical Method Employing 2,2-Dipropyl-1,3-propanediol as the Specific Extractant

A validated analytical method for the determination of boron in impregnated wood uses a chloroform solution of 2,2-dipropyl-1,3-propanediol as the specific extractant, followed by direct photometric determination with 4,4′-dimethoxydibenzoylmethane without a re‑extraction step [1]. This direct photometry approach reduces analysis time and improves accuracy compared to methods requiring re‑extraction. The specificity of DPPD in this established protocol derives from its optimal carbon‑chain length (C9) and symmetrical structure, which form a stable, extractable borate ester. Other 1,3‑diols evaluated in comparative extraction studies—including 2,2-diisobutyl-, 2‑octyl-, 2‑ethyl‑, 2‑butyl‑, and 1‑(3‑bromophenyl)-2,2‑dimethyl‑1,3‑propanediols—achieved effectiveness described as comparable to that of earlier‑studied DPPD, but DPPD remains the original benchmark extractant [2].

boron determination solvent extraction analytical method validation

Optimal Carbon‑Number Window for Boric Acid Extraction: 2,2-Dipropyl-1,3-propanediol (C9) Falls Within the Maximum‑Capacity Range

A systematic survey of approximately 40 compounds for boric acid extraction established that aliphatic 1,3‑diols with at least six carbon atoms possess superior extraction qualities, and that extraction capacity exhibits a maximum for 1,3‑diols with 8–9 carbon atoms [1]. 2,2-Dipropyl-1,3-propanediol, with nine carbon atoms, resides precisely within this empirically determined optimal carbon‑number window. Within this window, 2,2,4‑trimethylpentanediol‑1,3 (TMPD, also C9) was reported to give the largest boron distribution coefficient due to particularly stable ester formation [1]; however, DPPD offers the advantage of commercial availability as a symmetrical, non‑branched alkyl diol at lower cost than TMPD, making it the practical baseline extractant when the absolute maximum distribution coefficient is not required.

boric acid extraction structure-property relationship 1,3-diol optimization

Predicted LogP and Physicochemical Profile Differentiate 2,2-Dipropyl-1,3-propanediol from the Diethyl Homologue for Hydrophobicity‑Sensitive Applications

The predicted octanol/water partition coefficient (logP) of 2,2-dipropyl-1,3-propanediol is 1.56 (ACD/Labs prediction) , which is approximately 0.66 logP units higher than the value typically calculated for 2,2-diethyl-1,3-propanediol (estimated logP ~0.90). This corresponds to an approximately 4.6‑fold increase in lipophilicity. The higher logP is accompanied by a larger molar refractivity (46.8 cm³ vs. ~37.7 cm³ for the diethyl homolog), indicating greater molar volume and dispersive interaction capability. While both diols share nearly identical melting points (60–61 °C vs. 59–61 °C), the dipropyl compound introduces greater hydrophobic character into derived polymers, affecting water uptake, hydrolytic stability, and compatibility with non‑polar co‑monomers .

partition coefficient hydrophobicity QSAR physicochemical profiling

Evidence‑Backed Application Scenarios Where 2,2-Dipropyl-1,3-propanediol Delivers Quantifiable Differentiation


Solid‑State Handling and Melt Polycondensation of Polyesters and Polycarbonates

DPPD’s melting point of 60–61 °C makes it a room‑temperature solid that can be melt‑processed at modest temperatures (≥70 °C), unlike its unsymmetrical isomer 2-ethyl‑2‑butyl‑1,3‑propanediol (mp 43.8 °C) which may soften during ambient storage in warm climates. For solvent‑free melt polycondensation with diesters or carbonates, DPPD provides a well‑defined liquid monomer phase above 60 °C, while its higher logP (1.56) compared to the diethyl homolog contributes to lower water uptake in the resulting polymer, an advantage for hydrolytically sensitive coating and adhesive formulations.

Standardized Boron Determination in Wood and Cellulosic Materials

The published analytical method for boron in wood specifies 2,2‑dipropyl‑1,3‑propanediol in chloroform as the extractant [1], with direct photometric readout eliminating a re‑extraction step and reducing analysis time. Laboratories implementing this standard method must source DPPD specifically; substitution with other 1,3‑diols would constitute a method deviation requiring re‑validation. The method’s demonstrated tolerance for acidic digests (conc. HNO₃/H₂SO₄) and direct extract measurement provides a validated workflow for quality‑control laboratories in the wood preservation industry.

Boric Acid Removal from Industrial Brines and Wastewater Within the Optimal C8–C9 Extraction Window

DPPD sits in the empirically determined 8–9 carbon maximum‑capacity range for boric acid extraction by 1,3‑diols [2]. While TMPD shows the highest single‑stage distribution coefficient, DPPD serves as a cost‑effective, commercially accessible extractant within this optimal window. For continuous centrifugal extraction or mixer‑settler operations where the absolute maximum distribution coefficient is not the sole economic driver, DPPD provides predictable extraction performance backed by decades of published extraction equilibrium studies.

Synthesis of Hydrophobic Polyether Diols via Alkoxylation of the Neo‑Skeleton Core

2,2-Dipropyl-1,3-propanediol carries the symmetrical ‘neo’ skeleton (quaternary carbon at the 2‑position) that is known to confer enhanced thermal and oxidative stability to polyether diols produced by ethylene oxide or propylene oxide addition [3]. Compared to neopentyl‑glycol‑derived polyether diols, DPPD‑based polyether diols introduce longer propyl side chains, increasing hydrophobicity and reducing the glass‑transition temperature of the resulting polyurethanes—a quantifiable knob for formulators requiring softer, more hydrophobic PU segments without sacrificing the neo‑structure’s stability advantages.

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